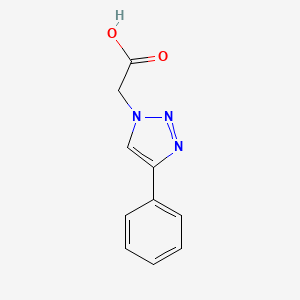

2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

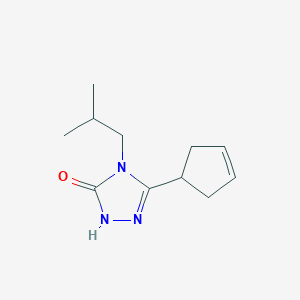

Übersicht

Beschreibung

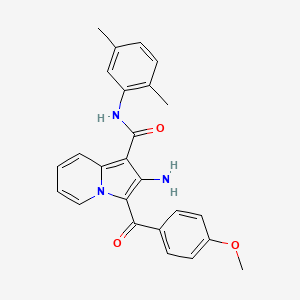

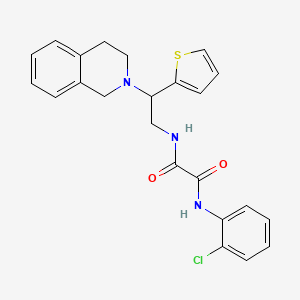

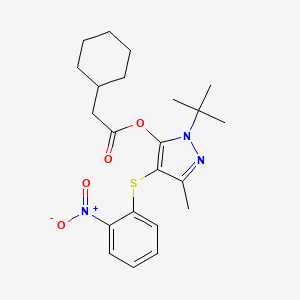

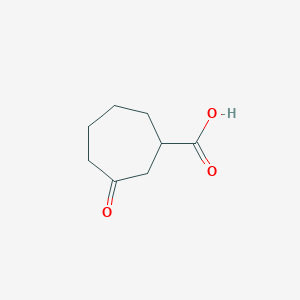

“2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The phenyl group attached to the triazole ring makes it a derivative of phenyltriazole .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and easy to perform . The synthesis of these compounds can be achieved from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring attached to a phenyl group . The presence of the triazole ring makes these compounds capable of forming hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .Wissenschaftliche Forschungsanwendungen

1. Dual PPARalpha/delta Agonist Effects

A study by Ciocoiu et al. (2010) synthesized and tested 1,4-disubstituted 1,2,3-triazoles, including derivatives of 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetic acid, for their ability to act as dual PPARalpha/delta agonists. These compounds demonstrated potent agonist activities and are thus categorized as dual PPAR agonists (Ciocoiu et al., 2010).

2. Synthesis and Transformations

Pokhodylo et al. (2009) investigated the synthesis and transformation of 1,2,3-triazole derivatives, including the conversion of ethanones to acetic acids. This research offers insights into the versatile chemical transformations of triazole compounds, expanding their potential applications in various fields (Pokhodylo et al., 2009).

3. Corrosion Inhibition

Nahlé et al. (2021) studied the use of this compound derivatives as ecological corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated high inhibition performance, making them suitable for industrial applications (Nahlé et al., 2021).

4. Acid-Base Properties

Kaplaushenko (2014) conducted a study on the acid-base properties of triazole-3-thio(sulfo)acetic acids, which are closely related to this compound. Understanding the acid-base behavior of these compounds is crucial for their application in pharmaceuticals and other scientific fields (Kaplaushenko, 2014).

5. Antimicrobial Activities

Research by Shcherbyna et al. (2016) on the antimicrobial activity of acetic acid salts of triazole derivatives indicates that these compounds can effectively inhibit the growth of certain bacteria, suggesting potential applications in the development of antimicrobial agents (Shcherbyna et al., 2016).

6. Synthetic Routes Comparison

Pokhodylo et al. (2021) compared various synthetic routes for fully substituted (1H-1,2,3-triazol-4-yl)acetic acids, providing valuable information on the most efficient methods for synthesizing these compounds. This research is fundamental for optimizing the production of triazole-based chemicals (Pokhodylo et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-phenyltriazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)7-13-6-9(11-12-13)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXSKSFFMPPQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-amino-N-butyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749339.png)

![N-(4-bromophenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2749340.png)

![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2749341.png)

![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-carbonyl chloride](/img/structure/B2749351.png)

![2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2749352.png)

![3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2749353.png)